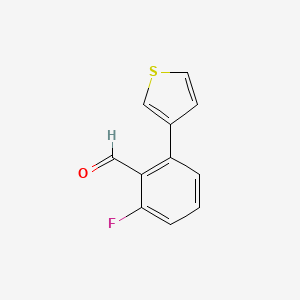

2-Fluoro-6-(thiophen-3-yl)benzaldehyde

Description

Properties

Molecular Formula |

C11H7FOS |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-fluoro-6-thiophen-3-ylbenzaldehyde |

InChI |

InChI=1S/C11H7FOS/c12-11-3-1-2-9(10(11)6-13)8-4-5-14-7-8/h1-7H |

InChI Key |

SYHOEMXTIIFZLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C2=CSC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The substituent at the 6-position of the benzaldehyde ring significantly influences electronic properties and reactivity. Key analogues include:

| Compound Name | Substituent at 6-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Fluoro-6-(thiophen-3-yl)benzaldehyde | Thiophene (S-heterocycle) | C₁₁H₇FOS | 206.24 | Electron-rich sulfur atom; planar structure |

| 2-Fluoro-6-(furan-3-yl)benzaldehyde | Furan (O-heterocycle) | C₁₁H₇FO₂ | 190.17 | Oxygen atom; lower polarizability |

| 2-Fluoro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | Pyrazole (N-heterocycle) | C₁₁H₉FN₂O | 204.20 | Nitrogen-rich; hydrogen-bonding capability |

| P-63†: 2-(1-Fluoro-2-oxo-2-(thiophen-3-yl)ethyl)benzaldehyde | Thiophene + oxoethyl group | C₁₃H₉FO₂S | 248.27 | Additional carbonyl group; extended conjugation |

Key Observations :

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron density and polarizability compared to furan’s oxygen, influencing reactivity in metal-catalyzed reactions (e.g., gold/silver-mediated cycloadditions) .

- Oxoethyl Derivative (P-63) : The carbonyl group in P-63 increases molecular weight and alters electronic conjugation, likely affecting solubility and reactivity .

Physicochemical Properties

Preparation Methods

Protection of the Aldehyde Group

The aldehyde group in 2-fluorobenzaldehyde is highly reactive, necessitating protection during subsequent bromination. Conversion to a diethyl acetal via acid-catalyzed reaction with ethylene glycol ensures stability and alters the directing effects of the aromatic ring. For example:

This step mitigates undesired side reactions and directs electrophilic substitution to the para position relative to the acetal.

Regioselective Bromination

With the acetal as a directing group, bromination proceeds at the para position (original position 6 of the benzaldehyde). Using bromine () and iron(III) bromide () in dichloromethane at 0–25°C achieves selective monobromination:

Deprotection with aqueous hydrochloric acid regenerates the aldehyde:

Suzuki-Miyaura Coupling with Thiophene-3-boronic Acid

The brominated intermediate undergoes palladium-catalyzed cross-coupling with thiophene-3-boronic acid. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) () and sodium carbonate () in a tetrahydrofuran (THF)/water mixture at 80–100°C:

Key Data :

-

Catalyst loading: 2–5 mol%

-

Reaction time: 12–24 hours

-

Purification: Column chromatography (hexane/ethyl acetate)

Lithiation-Formylation and Subsequent Functionalization

Directed Ortho-Metalation

Starting from 2-fluoro-1-bromo-3-(thiophen-3-yl)benzene, n-butyllithium () at -78°C deprotonates the position ortho to the bromine. Quenching with -dimethylformamide (DMF) introduces the aldehyde group:

Challenges :

-

Strict temperature control (-78°C) to avoid side reactions.

-

Compatibility of thiophene with strong bases.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromination, protection, coupling | 65–75% | High regioselectivity; scalable | Multiple protection/deprotection steps |

| Lithiation-Formylation | Directed metalation, formylation | 50–60% | Direct aldehyde introduction | Low-temperature sensitivity |

Mechanistic Insights and Optimization

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Fluoro-6-(thiophen-3-yl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the thiophene moiety to the fluorinated benzaldehyde core. For example, thiophene derivatives (e.g., thiophen-3-ylboronic acid) can react with halogenated benzaldehydes under palladium catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to avoid side reactions like protodeboronation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product in high purity.

Q. How can the structure of 2-Fluoro-6-(thiophen-3-yl)benzaldehyde be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to identify fluorine coupling patterns and thiophene proton environments.

- FTIR : Detect characteristic aldehyde C=O stretching (~1700 cm) and C-F vibrations (~1100–1250 cm) .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the torsional angle between the thiophene and benzaldehyde planes .

Q. What safety protocols are essential for handling fluorinated benzaldehyde derivatives?

- Methodological Answer : Based on analogous compounds (e.g., 2-Fluoro-6-(trifluoromethyl)benzaldehyde), wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile aldehydes. Store in airtight containers at 2–8°C to minimize degradation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for 2-Fluoro-6-(thiophen-3-yl)benzaldehyde?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts. Discrepancies between experimental and theoretical values (e.g., in C=O stretching modes) may arise from solvent effects or anharmonicity. Compare computed rotational barriers (e.g., thiophene-aldehyde torsion) with high-resolution FTIR data to validate models .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Methodological Answer : Protect the aldehyde as an acetal or imine prior to further derivatization. For example, use ethylene glycol under acid catalysis to form a cyclic acetal, which stabilizes the aldehyde during subsequent reactions (e.g., nucleophilic substitutions at the fluorine position). Deprotection with aqueous HCl regenerates the aldehyde . Monitor reaction progress via TLC or GC-MS to optimize yields .

Q. How can the electronic effects of fluorine and thiophene substituents be quantified in this compound?

- Methodological Answer : Electrochemical methods (cyclic voltammetry) measure redox potentials to assess electron-withdrawing effects of fluorine and electron-donating properties of thiophene. Compare with Hammett substituent constants ( for fluorine, for thiophene). UV-Vis spectroscopy reveals bathochromic shifts in - transitions, correlating with conjugation extent between substituents .

Critical Analysis of Research Challenges

- Stereoelectronic Effects : The fluorine atom’s electronegativity may reduce electron density at the aldehyde group, complicating nucleophilic additions. Computational modeling (DFT) and kinetic studies are needed to quantify these effects .

- Crystallization Difficulties : Fluorine-thiophene steric clashes may hinder crystal growth. Use mixed solvents (e.g., DCM/hexane) and slow evaporation to improve crystal quality for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.